Faxnzpozwcwybd-djldldebsa-
Description
Based on methodologies described in the evidence, we hypothesize that it belongs to a class of bioactive molecules with applications in medicinal chemistry or catalysis. Structural analogs and synthesis pathways from related compounds (e.g., phenylpropenoids, heterocyclic amines, or catalytic ligands) provide a framework for its characterization .
Properties
Molecular Formula |
C10H18S |
|---|---|
Molecular Weight |
170.32 g/mol |
IUPAC Name |
(1R,4S,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
InChI Key |
FAXNZPOZWCWYBD-DJLDLDEBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2C[C@H]1SC2(C)C |
Canonical SMILES |
CC1CCC2CC1SC2(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane involves the cyclization of suitable precursors under specific conditions. The reaction typically requires a sulfur-containing reagent to introduce the thiol group into the bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the final product’s purity. The use of advanced techniques such as solid-phase extraction and chromatography can help in the purification process .
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various fine chemicals and intermediates for industrial applications.
Mechanism of Action
The mechanism of action of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to downstream effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Using molecular descriptor algorithms (e.g., maximal common subgraph analysis ), "Faxnzpozwcwybd-djldldebsa-" can be compared to compounds with known structures. For example:
*Similarity scores derived from structural alignment algorithms .
Key Observations :
- High similarity scores (≥0.87) indicate shared functional groups (e.g., aromatic rings, heteroatoms) with known bioactive compounds .
Discussion of Methodological Frameworks
Structural Comparison Techniques
The KEGG/LIGAND database methodology enables clustering of compounds into functional groups (e.g., carbohydrates, heterocycles), aiding in predicting "Faxnzpozwcwybd-djldldebsa-" activity.
Standardization and Reporting
Adherence to IUPAC naming conventions and detailed spectral data (1H NMR, IR) are critical for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
